molecular formula C8H7Cl2IO B14032232 1,4-Dichloro-2-ethoxy-3-iodobenzene

1,4-Dichloro-2-ethoxy-3-iodobenzene

Cat. No.: B14032232
M. Wt: 316.95 g/mol
InChI Key: KULYAKOTEGILQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dichloro-2-ethoxy-3-iodobenzene is an organic compound with the molecular formula C8H7Cl2IO It is a derivative of benzene, where the benzene ring is substituted with chlorine, ethoxy, and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-2-ethoxy-3-iodobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:

    Ethoxylation: The substitution of a hydrogen atom with an ethoxy group.

The reaction conditions typically involve the use of catalysts and specific reagents to facilitate each step. For example, the halogenation step may require the use of chlorine gas and a catalyst such as iron(III) chloride. The ethoxylation step may involve the use of ethanol and a strong acid catalyst. The iodination step may require the use of iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-ethoxy-3-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dichloro-2-ethoxy-3-iodobenzene has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce chlorine, ethoxy, and iodine groups into other molecules.

    Biology: It is used in the study of biological systems to investigate the effects of halogenated benzene derivatives on biological processes.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-ethoxy-3-iodobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The presence of chlorine, ethoxy, and iodine groups influences the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

1,4-Dichloro-2-ethoxy-3-iodobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of chlorine, ethoxy, and iodine groups, which provides a unique set of chemical properties and reactivity patterns that are valuable in various scientific research applications.

Properties

Molecular Formula

C8H7Cl2IO

Molecular Weight

316.95 g/mol

IUPAC Name

1,4-dichloro-2-ethoxy-3-iodobenzene

InChI

InChI=1S/C8H7Cl2IO/c1-2-12-8-6(10)4-3-5(9)7(8)11/h3-4H,2H2,1H3

InChI Key

KULYAKOTEGILQP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1I)Cl)Cl

Origin of Product

United States

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